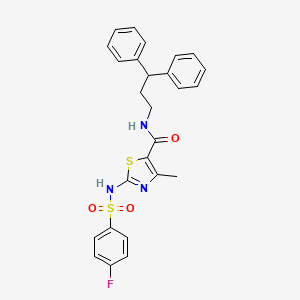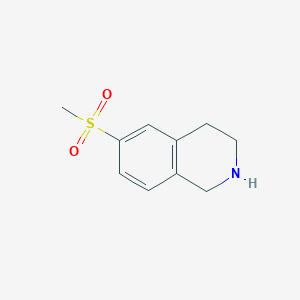
1,1-Dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound is characterized by the presence of a bromine atom at the 6th position, a cyano group at the 3rd position, and an acetate group at the 1st position of the indazole ring The tert-butyl group (1,1-dimethylethyl) is attached to the acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitrile Formation: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide (NaCN).
Acetylation: The acetate group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
tert-Butylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetate group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 6-substituted indazole derivatives.
Reduction: Formation of 3-amino indazole derivatives.
Oxidation: Formation of 1-carboxy indazole derivatives.
科学的研究の応用
1,1-Dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 1,1-dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.
類似化合物との比較
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Similar structure but with a cyclopentyl group instead of a tert-butyl group.
1H-Indazole-3-carbonitrile: Lacks the bromine and acetate groups but contains the cyano group.
1H-Indazole-6-bromo-3-carboxylic acid: Contains a carboxylic acid group instead of an acetate group.
Uniqueness
1,1-Dimethylethyl 6-bromo-3-cyano-1H-indazole-1-acetate is unique due to the combination of functional groups that provide specific chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
特性
分子式 |
C14H14BrN3O2 |
|---|---|
分子量 |
336.18 g/mol |
IUPAC名 |
tert-butyl 2-(6-bromo-3-cyanoindazol-1-yl)acetate |
InChI |
InChI=1S/C14H14BrN3O2/c1-14(2,3)20-13(19)8-18-12-6-9(15)4-5-10(12)11(7-16)17-18/h4-6H,8H2,1-3H3 |
InChIキー |
OVGKHJDQAIJUFV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=CC(=C2)Br)C(=N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)





![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)




